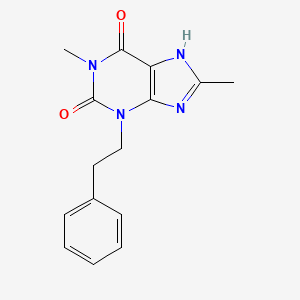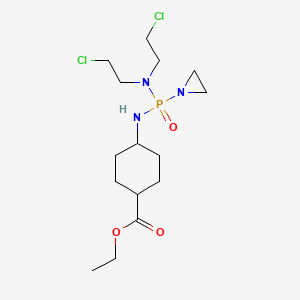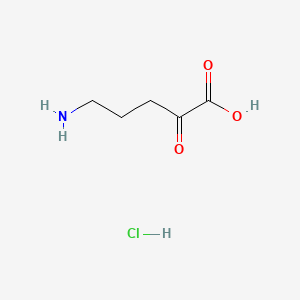
Einecs 261-296-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 261-296-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use within the European Union.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 261-296-7 would typically involve large-scale chemical processes that ensure high yield and purity. These methods may include batch or continuous processes, depending on the nature of the compound and the desired production scale. The use of advanced technologies and equipment, such as reactors, distillation columns, and filtration systems, is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 261-296-7 can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
Einecs 261-296-7 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: May be utilized in biochemical studies to understand its interactions with biological molecules.
Industry: Employed in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of Einecs 261-296-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Einecs 261-296-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison may involve evaluating their physical and chemical properties, reactivity, and applications. Some similar compounds include:
- Einecs 261-218-1 (Cadmium sulfoselenide red)
- Einecs 261-296-8 (Another compound with a similar structure)
Conclusion
This compound is a significant chemical compound with diverse applications in scientific research and industry
Propiedades
Número CAS |
58501-37-4 |
|---|---|
Fórmula molecular |
C15H18Cl2N- |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
(1R,9S,13S)-5-chloro-N,N-dimethyltricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-13-amine;chloride |
InChI |
InChI=1S/C15H18ClN.ClH/c1-17(2)15-10-4-3-5-14(15)13-7-6-12(16)9-11(13)8-10;/h3-4,6-7,9-10,14-15H,5,8H2,1-2H3;1H/p-1/t10-,14-,15+;/m1./s1 |
Clave InChI |
XQZVVJSVJKLZFQ-QWIXCXMLSA-M |
SMILES isomérico |
CN(C)[C@@H]1[C@@H]2CC=C[C@@H]1CC3=C2C=CC(=C3)Cl.[Cl-] |
SMILES canónico |
CN(C)C1C2CC=CC1CC3=C2C=CC(=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


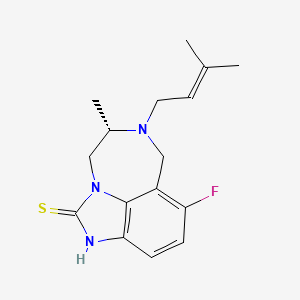



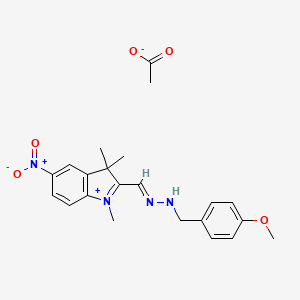


![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)
![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
